![molecular formula C18H21N3O3S B500548 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 942357-18-8](/img/structure/B500548.png)
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
“1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a derivative of triazole, a class of nitrogen-containing heterocyclic compounds . Triazoles have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . This makes them versatile in the construction of diverse novel bioactive molecules .
Scientific Research Applications
Antimicrobial Applications
Benzotriazole derivatives have been studied extensively for their antimicrobial properties. They can function as effective agents against a variety of microbial pathogens. The sulfonyl and triazole groups in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial drugs .
Antiparasitic Activity
These compounds also exhibit antiparasitic activity, which could be leveraged in the treatment of parasitic infections. The specific substituents on the benzotriazole core may influence the efficacy against particular parasites .
Antitumor Potential
Benzotriazole derivatives have shown promise as antitumor agents. The structure-activity relationship (SAR) studies suggest that specific modifications to the benzotriazole core can lead to compounds with potential use in cancer therapy .
Cholesterol-Lowering Agents
Some benzotriazole derivatives have been identified as cholesterol-lowering agents. This suggests that our compound of interest might be explored for its efficacy in managing cholesterol levels .
UV Absorption for Fabrics
Benzotriazole derivatives are known for their UV-absorbing properties and are used in the textile industry to protect fabrics from UV radiation. The compound could be synthesized into new UV absorbers for this purpose .
Antiviral Activities
There is significant interest in benzotriazole derivatives as antiviral agents. They have been evaluated against a wide spectrum of RNA viruses, indicating that our compound could also be investigated for its antiviral properties .
Synthetic Utility
The benzotriazole moiety is known for its synthetic versatility due to its excellent leaving group ability and stabilization of radicals. This makes it valuable in organic synthesis, which could include the synthesis of other pharmacologically active compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazoles are known to bind readily in biological systems due to their ability to form several low energy conformers . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .
Biochemical Pathways
Triazoles are known to show versatile biological activities and are used in diverse areas, ranging from pharmaceutics to biotechnology .
Pharmacokinetics
The synthesis and structural properties of triazole compounds have been studied, indicating their capacity to form several low energy conformers . This could potentially impact their bioavailability.
Result of Action
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The synthesis of triazole compounds is known to be influenced by reaction parameters .
properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-5-24-16-11-10-13(18(2,3)4)12-17(16)25(22,23)21-15-9-7-6-8-14(15)19-20-21/h6-12H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDXJDNGJMJVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole |
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